

Protocol for the Dissolution and Use of DREADD Agonist 21 Dihydrochloride

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Compound of Interest		
Compound Name:	DREADD agonist 21	
Cat. No.:	B1670941	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the remote manipulation of cell signaling, neuronal activity, and behavior.[1][2] **DREADD Agonist 21** (C21) is a potent and selective agonist for muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][3][4] The dihydrochloride salt of C21 offers the significant advantage of being water-soluble, simplifying its preparation and administration for both in vitro and in vivo experiments. This document provides a detailed protocol for the proper dissolution, storage, and application of **DREADD Agonist 21** Dihydrochloride.

Product Information

- Chemical Name: 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine dihydrochloride
- Alternative Names: Compound 21 Dihydrochloride, C21 Dihydrochloride
- Molecular Formula: C17H18N4·2HCl
- Molecular Weight: 351.27 g/mol



Data Presentation

Solubility Data

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
Water	35.13	100	Readily soluble; gentle vortexing is sufficient. No warming required.
DMSO	35.13	100	

Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid Powder	Room Temperature or -20°C	Refer to manufacturer's recommendation	Desiccate at room temperature.
Stock Solution (in water or DMSO)	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Allow to equilibrate to room temperature for at least one hour before use.
Stock Solution (in water or DMSO)	-80°C	Up to 6 months	Store under nitrogen for extended stability.

Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **DREADD Agonist 21** Dihydrochloride for subsequent dilution to working concentrations.



Materials:

- DREADD Agonist 21 Dihydrochloride powder
- Sterile, nuclease-free water or DMSO
- Sterile microcentrifuge tubes or vials
- · Vortex mixer

Procedure:

- Determine Required Concentration and Volume: Based on your experimental needs, calculate the mass of DREADD Agagonist 21 Dihydrochloride required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
- Weigh the Compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
- Add Solvent: Add the appropriate volume of sterile water or DMSO to the tube.
- Dissolve: Gently vortex the solution until the powder is completely dissolved. No warming is typically necessary for dissolution in water. For higher concentrations in DMSO, gentle warming (e.g., 37°C) and sonication may aid dissolution.
- Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

In Vitro Application (e.g., Cell Culture)

Objective: To activate DREADD-expressing cells in culture.

Materials:

- Prepared stock solution of DREADD Agonist 21 Dihydrochloride
- DREADD-expressing cells in culture
- Appropriate cell culture medium



Procedure:

- Thaw Stock Solution: If frozen, thaw an aliquot of the stock solution and bring it to room temperature.
- Prepare Working Solution: Dilute the stock solution to the final desired working concentration using fresh, pre-warmed cell culture medium.
- Administer to Cells: Remove the existing medium from the cells and replace it with the medium containing the DREADD Agonist 21 Dihydrochloride.
- Incubate and Assay: Incubate the cells for the desired period before performing downstream assays (e.g., calcium imaging, electrophysiology, or second messenger analysis).

In Vivo Application (e.g., Rodent Studies)

Objective: To activate DREADD-expressing neurons in a living animal.

Materials:

- Prepared stock solution of **DREADD Agonist 21** Dihydrochloride
- Sterile saline (0.9% NaCl) or other appropriate vehicle
- Animal model with DREADD expression in the target cell population
- Administration equipment (e.g., syringes, needles for intraperitoneal injection)

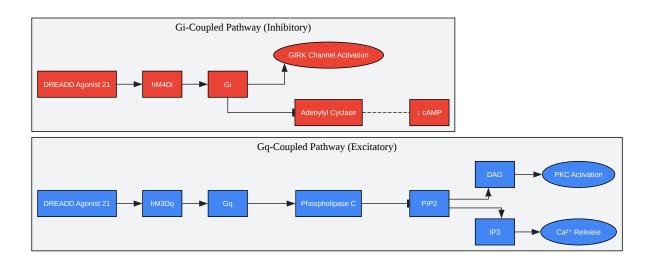
Procedure:

- Thaw Stock Solution: Thaw an aliquot of the stock solution and bring it to room temperature.
- Prepare Dosing Solution: Dilute the stock solution with sterile saline to the final desired concentration for injection. A common dosage range for in vivo studies is 0.3 - 3.0 mg/kg.
- Filter Sterilization (Optional but Recommended): If the stock solution was prepared in water, it is advisable to filter the final dosing solution through a 0.22 μm syringe filter before administration.



- Administration: Administer the DREADD Agonist 21 Dihydrochloride solution to the animal via the desired route (e.g., intraperitoneal injection).
- Behavioral or Physiological Testing: Conduct behavioral paradigms or physiological recordings at the appropriate time following administration, considering the pharmacokinetic profile of the compound.
- Control Groups: It is crucial to include appropriate control groups, such as animals
 expressing the DREADD but receiving a vehicle injection, and animals not expressing the
 DREADD but receiving the agonist, to control for off-target effects.

Visualizations DREADD Signaling Pathways

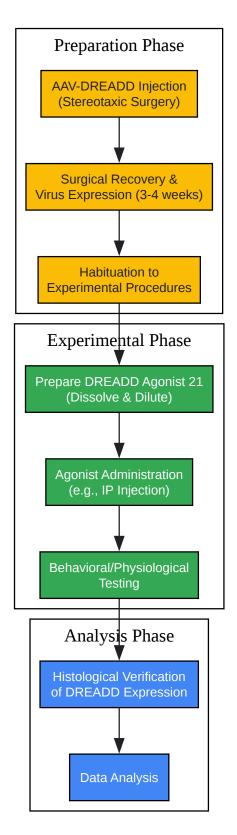


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Caption: Signaling pathways activated by DREADD Agonist 21.



Experimental Workflow for In Vivo DREADD Activation



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Caption: General experimental workflow for in vivo DREADD studies.

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